

Synonyms for 3,5-Dimethylbenzoic acid

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Compound of Interest

Compound Name: 3,5-Dimethylbenzoic acid

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An In-depth Technical Guide to 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dimethylbenzoic acid**, a versatile aromatic carboxylic acid. This document details its chemical synonyms, physicochemical properties, and relevant experimental protocols. Furthermore, it explores the biological significance of structurally related compounds, offering insights for researchers in drug discovery and development.

Chemical Synonyms and Identifiers

3,5-Dimethylbenzoic acid is known by several names in scientific literature and commercial databases. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

Identifier Type	Identifier
IUPAC Name	3,5-Dimethylbenzoic acid
Common Synonyms	Mesitylenic acid, sym-m-Xylylic acid, 3,5-Xylenecarboxylic acid, m-Xylene-5-carboxylic acid
CAS Number	499-06-9
EC Number	207-876-5
PubChem CID	10356
ChEBI ID	CHEBI:64821
Beilstein Registry No.	1072182
MDL Number	MFCD00002525

Physicochemical Properties

The physicochemical properties of **3,5-Dimethylbenzoic acid** are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes key quantitative data.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [2]
Molecular Weight	150.17 g/mol	[3]
Appearance	White to off-white or light yellow crystalline powder	[1] [2] [4]
Melting Point	168-175 °C	[1] [2] [4]
Boiling Point	~300 °C (decomposes)	[2]
pKa (at 25°C)	4.32	[4]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, hot benzene, and methanol. [2] [4] [5]	
Density	1.12 g/cm ³	[2]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section provides protocols for the synthesis and analysis of **3,5-Dimethylbenzoic acid**.

Synthesis of 3,5-Dimethylbenzoic Acid from Mesitylene

This protocol describes the oxidation of mesitylene to produce **3,5-Dimethylbenzoic acid**.[\[6\]](#)

Materials:

- Mesitylene (20 g)
- 30% Nitric acid (80 g)
- Sodium carbonate solution
- Dilute hydrochloric acid

- Tin (Sn)
- Strong hydrochloric acid
- Dilute caustic soda (NaOH solution)
- Ethanol

Procedure:

- Reflux 20 g of mesitylene with 80 g of 30% nitric acid in a 250-ml round-bottomed flask on a sand bath in a fume cupboard for 18 hours.
- Upon cooling, filter the white residue and wash it with cold water.
- Dissolve the residue in sodium carbonate solution to separate unattacked mesitylene and nitromesitylene.
- Reprecipitate the mixed acids by acidification with dilute hydrochloric acid.
- Filter the white precipitate, wash with cold water, and then heat it on a water bath with tin and an excess of strong hydrochloric acid for 2 hours with constant shaking in a large flask (Caution: Hydrogen gas is evolved). This step reduces the nitromesitylenic acid by-product.
- After cooling, filter the undissolved portion, wash with cold water, and dissolve it in dilute caustic soda.
- Reprecipitate the product from the hot, filtered solution with dilute hydrochloric acid. The precipitate is a mixture of **3,5-dimethylbenzoic acid** and 5-methylisophthalic acid.
- Filter the precipitate, wash with cold water, and then perform steam distillation. Continue until the distillate no longer shows an acidic reaction, indicating that all **3,5-dimethylbenzoic acid** has been distilled.
- The majority of the **3,5-dimethylbenzoic acid** will be suspended in the distillate. Filter this portion.

- Neutralize the filtrate with sodium hydroxide solution, evaporate to a small volume, and acidify with dilute hydrochloric acid to precipitate any remaining product.
- Combine all portions of the **3,5-dimethylbenzoic acid**, redissolve in sodium hydroxide solution, filter while hot, and reprecipitate with dilute hydrochloric acid.
- Wash the final product with cold water and recrystallize from ethanol to obtain pure **3,5-Dimethylbenzoic acid**.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of **3,5-Dimethylbenzoic acid**.^[7]

Instrumentation:

- HPLC system with a UV detector
- Newcrom R1 column or equivalent C18 reverse-phase column

Reagents:

- Acetonitrile (MeCN), HPLC grade
- Water, HPLC grade
- Phosphoric acid (or formic acid for Mass-Spec compatibility)

Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. The exact ratio should be optimized for the specific column and system.
- Flow Rate: 1.0 mL/min
- Detection: UV detector, wavelength to be optimized (e.g., 254 nm).

- Injection Volume: 20 μ L
- Column Temperature: Ambient

Procedure:

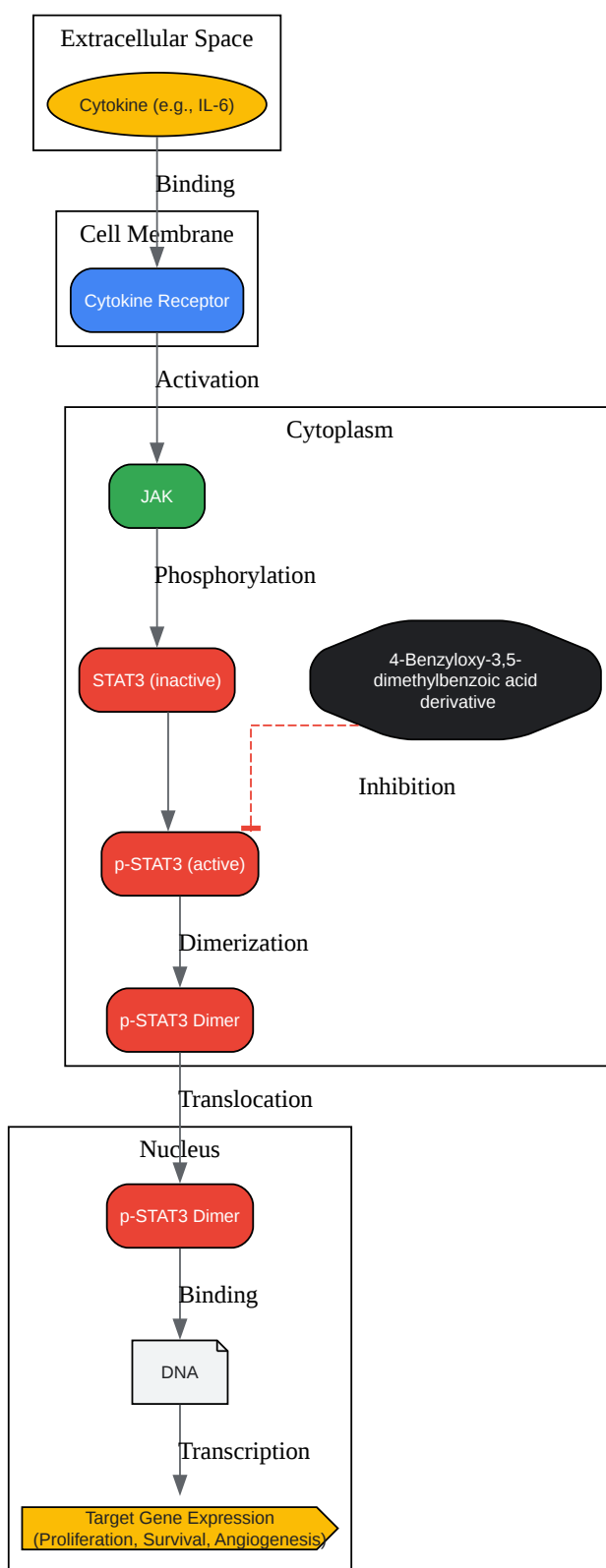
- Sample Preparation: Prepare a stock solution of **3,5-Dimethylbenzoic acid** in a suitable solvent (e.g., methanol or the mobile phase). Prepare working standards by serial dilution.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the standard solutions and the sample solution.
- Analysis: Identify and quantify the **3,5-Dimethylbenzoic acid** peak based on the retention time and peak area of the standards.

Biological Activity and Signaling Pathways

While **3,5-Dimethylbenzoic acid** itself is primarily used as a chemical intermediate, its structural analogs have shown significant biological activity.^[8] Notably, derivatives of 4-Benzyloxy-**3,5-dimethylbenzoic acid** have been investigated as potential inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.^[9] The constitutive activation of the STAT3 pathway is implicated in various cancers, making it a key target for drug development.^[9]

STAT3 Signaling Pathway and Inhibition

The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the point of inhibition by 4-Benzyloxy-**3,5-dimethylbenzoic acid** derivatives.



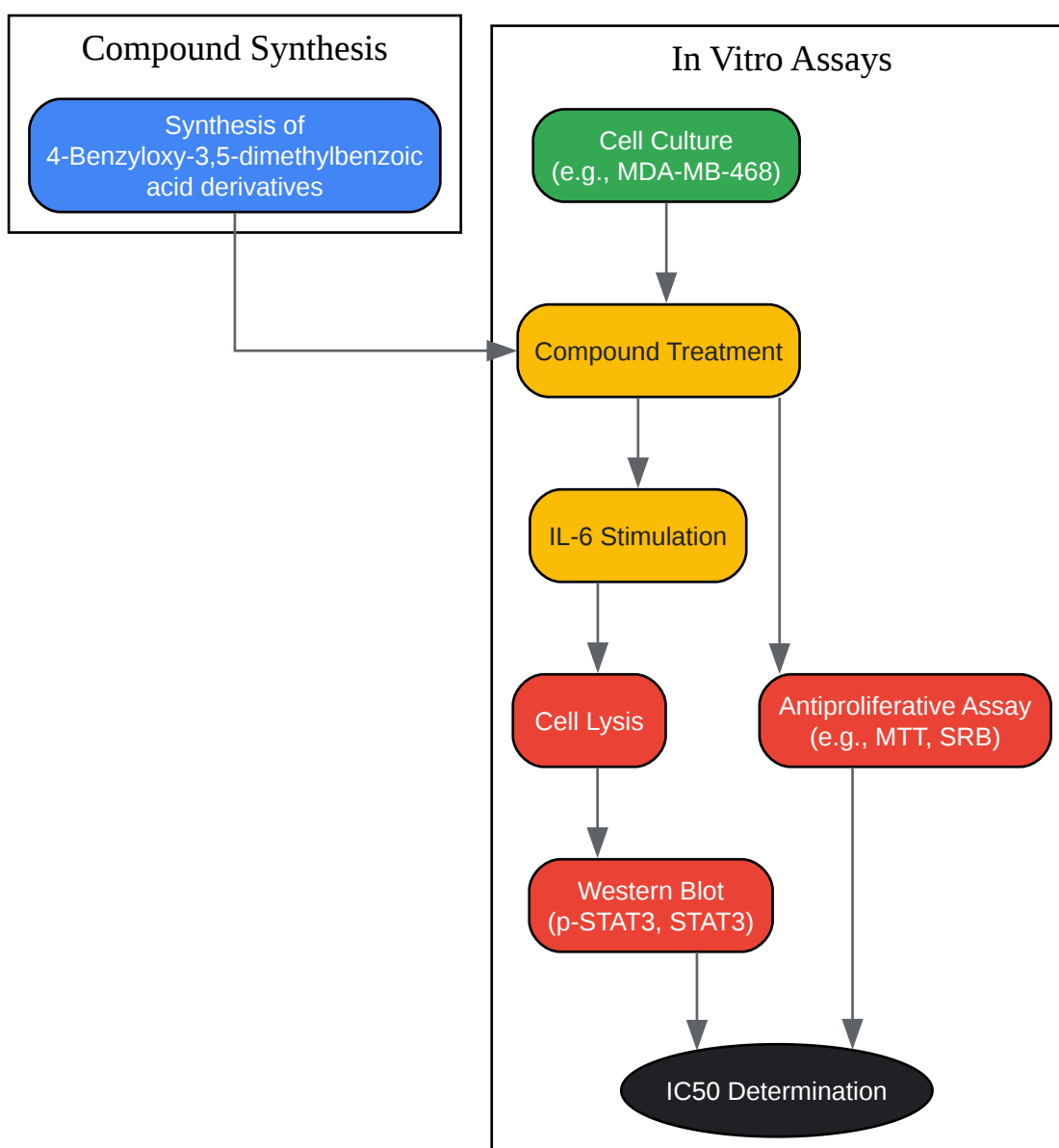
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Caption: STAT3 signaling pathway and inhibition.

This workflow illustrates how cytokines like IL-6 activate the JAK-STAT pathway, leading to the phosphorylation and dimerization of STAT3. The active STAT3 dimer then translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. Derivatives of 4-Benzyloxy-**3,5-dimethylbenzoic acid** have been shown to inhibit this pathway.[9]

Experimental Workflow for Evaluating STAT3 Inhibition

The following diagram outlines a general experimental workflow for assessing the inhibitory activity of compounds against the STAT3 signaling pathway.



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Caption: Workflow for STAT3 inhibition assays.

This workflow begins with the synthesis of the test compounds. These compounds are then used to treat cancer cell lines, which are subsequently stimulated with a cytokine like IL-6 to activate the STAT3 pathway. The inhibitory effect is quantified by measuring the levels of phosphorylated STAT3 (p-STAT3) via Western blot and by assessing the anti-proliferative effects on the cancer cells. These data are used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

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